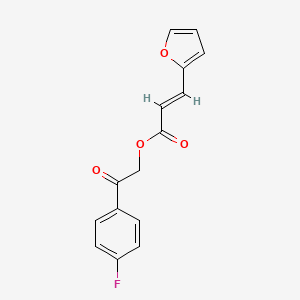
(E)-2-(4-fluorophenyl)-2-oxoethyl 3-(furan-2-yl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(4-fluorophenyl)-2-oxoethyl 3-(furan-2-yl)acrylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of acrylate and is commonly used in the synthesis of diverse organic molecules. In
Mécanisme D'action
The mechanism of action of (E)-2-(4-fluorophenyl)-2-oxoethyl 3-(furan-2-yl)acrylate is not well understood. However, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been shown to possess anti-inflammatory and antiviral properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-2-(4-fluorophenyl)-2-oxoethyl 3-(furan-2-yl)acrylate have been studied in vitro and in vivo. Studies have shown that this compound can inhibit the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. In addition, this compound has been shown to inhibit the replication of various viruses such as human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (E)-2-(4-fluorophenyl)-2-oxoethyl 3-(furan-2-yl)acrylate in lab experiments include its high yield, ease of synthesis, and versatility in the synthesis of diverse organic molecules. However, the limitations of using this compound include its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for the study of (E)-2-(4-fluorophenyl)-2-oxoethyl 3-(furan-2-yl)acrylate. One direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the study of the mechanism of action of this compound to better understand its potential applications in various fields. In addition, future studies could explore the potential of this compound as a fluorescent dye for bioimaging applications.
Méthodes De Synthèse
The synthesis of (E)-2-(4-fluorophenyl)-2-oxoethyl 3-(furan-2-yl)acrylate involves the reaction of 2-furoic acid and 4-fluorobenzaldehyde in the presence of a base catalyst such as sodium hydroxide. The reaction mixture is then treated with ethyl acetoacetate to yield the desired product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
Applications De Recherche Scientifique
(E)-2-(4-fluorophenyl)-2-oxoethyl 3-(furan-2-yl)acrylate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been used as a starting material for the synthesis of diverse organic molecules such as anti-cancer agents, anti-inflammatory agents, and antiviral agents. In addition, this compound has been used in the synthesis of fluorescent dyes for bioimaging applications.
Propriétés
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] (E)-3-(furan-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c16-12-5-3-11(4-6-12)14(17)10-20-15(18)8-7-13-2-1-9-19-13/h1-9H,10H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWPKJDIAPIVMQ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)OCC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)OCC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-fluorophenyl)-2-oxoethyl 3-(furan-2-yl)acrylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


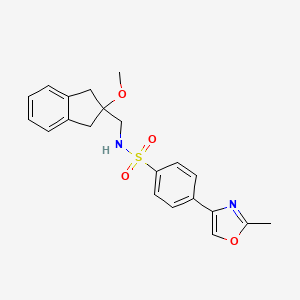
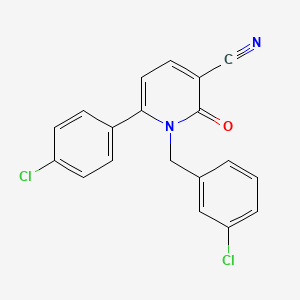

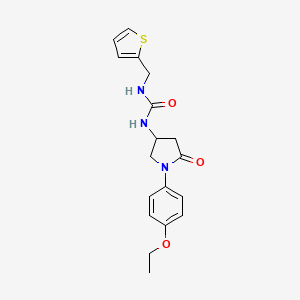
![Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)carbamoyl)benzoate](/img/structure/B2575478.png)
![N-(2-(dimethylamino)ethyl)-2-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2575479.png)
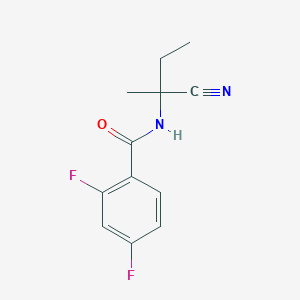
![1-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2575485.png)
![3-chloro-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2575487.png)
![Ethyl 3-(allylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B2575488.png)
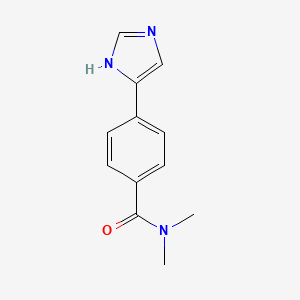
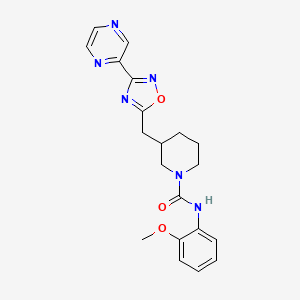
![(E)-3-(((2-amino-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)phenol](/img/structure/B2575492.png)